N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
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Overview
Description
N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, methoxy groups, a pyridine ring, and a piperazine ring, making it a molecule of interest for its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Intermediate: The initial step involves the reaction of 2-cyano-4,5-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base.
Cyclization: The intermediate undergoes cyclization with pyridine-2-ylpiperazine under controlled conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification methods.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanamide
- N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(pyridin-3-yl)piperazin-1-yl]acetamide
Comparison:
- Structural Differences: The position of the pyridine ring or the length of the acetamide chain can vary among similar compounds.
- Unique Properties: N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide may exhibit unique biological activities or chemical reactivity due to its specific structure.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-27-17-11-15(13-21)16(12-18(17)28-2)23-20(26)14-24-7-9-25(10-8-24)19-5-3-4-6-22-19/h3-6,11-12H,7-10,14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHRLAUZMUCDQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=O)CN2CCN(CC2)C3=CC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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